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Abstract

Ruzinurad, also known as SHR4640, is a novel, selective uric acid transporter 1 (URAT1)
inhibitor under development by Jiangsu Hengrui Pharmaceuticals for the treatment of
hyperuricemia and gout.[1] By targeting URAT1 in the renal tubules, Ruzinurad blocks the
reabsorption of uric acid, thereby increasing its excretion and lowering serum uric acid levels.
This document provides a technical guide to the available preclinical data on Ruzinurad from
animal models. However, it is important to note that detailed quantitative preclinical
pharmacokinetic and toxicology data from animal studies are not extensively available in the
public domain. Much of the publicly accessible information pertains to clinical trials in human
subjects. Therefore, this guide synthesizes the known preclinical pharmacology with illustrative
examples of typical preclinical safety assessments for this class of compounds.

Mechanism of Action

Ruzinurad is a potent and highly selective inhibitor of the URATL1 transporter.[2] URAT1 is a
key protein in the kidneys responsible for the reabsorption of uric acid from the glomerular
filtrate back into the bloodstream. By inhibiting URAT1, Ruzinurad effectively reduces serum
uric acid concentrations.

Figure 1: Mechanism of Action of Ruzinurad.
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Preclinical Efficacy in Animal Models

While specific preclinical efficacy data for Ruzinurad is limited in publicly available literature, a
study in a sub-hyperuricemic (sub-HUA) mouse model demonstrated its dose-dependent urate-
lowering effects. In this model, Ruzinurad administration at doses of 50, 75, and 100 mg/kg
resulted in a significant reduction in the peak blood uric acid level and the area under the curve
(AUC) for blood uric acid over 24 hours.[3]

Experimental Protocol: Hyperuricemia Mouse Model[3]

e Animal Model: Male Kunming mice.

 Induction of Hyperuricemia: A combination of uric acid and a uricase inhibitor, oxonic acid
potassium salt (OP), was used to induce a sub-hyperuricemic state.

e Treatment Groups:
o Vehicle control
o Ruzinurad (SHR4640) administered orally at 50, 75, and 100 mg/kg.
o Positive control (e.g., Benzbromarone).

o Pharmacodynamic Assessment: Blood samples were collected at various time points (e.g.,
0, 4, 6, 8, 10, 12, and 24 hours) after induction to measure serum uric acid levels.

o Data Analysis: The peak uric acid concentration and the area under the blood uric acid-time
curve (AUCo-24n) were calculated and compared between treatment groups.

Figure 2: Experimental Workflow for Efficacy Assessment.

Preclinical Pharmacokinetics

Detailed preclinical pharmacokinetic parameters for Ruzinurad in animal models such as rats
and monkeys (e.g., Cmax, AUC, half-life) are not publicly available. One study mentioned that
preclinical investigations indicated SHR4640 is a moderately protein-bound compound
(~86.5%).[2] Information from a Phase 1 study in healthy human volunteers indicated that
single doses of 2.5-20 mg were rapidly absorbed, reaching peak plasma concentrations in 1-2
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hours, with a terminal elimination half-life of 13-19 hours (unpublished data cited in a
publication).[2] While this is human data, it provides an insight into the general pharmacokinetic
profile of the compound.

Preclinical Toxicology and Safety

Specific non-clinical toxicology data for Ruzinurad from studies in rats and monkeys, including
dose levels, detailed findings, and No-Observed-Adverse-Effect-Levels (NOAELS), have not
been published. For this class of URAT1 inhibitors, the primary target organs for toxicity are
typically the kidney and the gastrointestinal tract.

As a reference, preclinical toxicology studies for Lesinurad, another selective URAT1 inhibitor,
were conducted in rats (up to 6 months) and cynomolgus monkeys (up to 12 months).[1] In
these studies, the kidney and gastrointestinal tract were identified as the common target
organs of toxicity.[1] The NOAELs were established at 100 mg/kg/day in both species,
providing safety margins of approximately 15-fold in rats and 3-fold in monkeys compared to
the maximum recommended clinical dose based on systemic exposure.[1]

A standard battery of preclinical safety studies for a compound like Ruzinurad would typically
include:

» Single-dose toxicity studies: To determine the maximum tolerated dose and acute toxic
effects.

o Repeated-dose toxicity studies: In two species (one rodent, one non-rodent) for durations
relevant to the intended clinical use (e.g., 28-day, 3-month, 6-month).

o Safety pharmacology studies: To assess effects on vital functions (cardiovascular,
respiratory, and central nervous systems).

o Genotoxicity studies: A battery of in vitro and in vivo tests to evaluate mutagenic and
clastogenic potential.

o Carcinogenicity studies: Long-term studies in rodents to assess tumorigenic potential.

e Reproductive and developmental toxicity studies.
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Figure 3: Typical Preclinical Safety Assessment Workflow.

Summary and Future Directions

Ruzinurad (SHR4640) is a promising selective URATL1 inhibitor with demonstrated urate-
lowering effects in a preclinical animal model. While detailed quantitative preclinical
pharmacokinetic and toxicology data are not widely available, the compound is progressing
through late-stage clinical trials. For a comprehensive understanding of its preclinical profile,
access to the full non-clinical study reports would be necessary. Future publications from the
manufacturer may provide more detailed insights into the preclinical characteristics of this
molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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